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molecular formula C12H10N4O2 B8365877 Benzaldehyde-(5-nitro-2-pyridyl)hydrazone

Benzaldehyde-(5-nitro-2-pyridyl)hydrazone

Cat. No. B8365877
M. Wt: 242.23 g/mol
InChI Key: HYMCGZSZXVKXNM-UHFFFAOYSA-N
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Patent
US05604004

Procedure details

In 20 ml of ethanol were dispersed 1.59 g of 2-hydrazino-5-nitropyridine and 1.13 g of benzaldehyde. The dispersion was refluxed at 100° C. for 16.5 hours. The reaction solution was allowed to cool at room temperature. The resulting precipitate was collected by suction filtration, washed with ethanol and air dried, obtaining 1.55 g (yield 62%) of orange yellow fine acicular crystals.
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][N:4]=1)[NH2:2].[CH:12](=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(O)C>[N+:9]([C:6]1[CH:7]=[CH:8][C:3]([NH:1][N:2]=[CH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[N:4][CH:5]=1)([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
1.59 g
Type
reactant
Smiles
N(N)C1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
1.13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool at room temperature
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by suction filtration
WASH
Type
WASH
Details
washed with ethanol and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)NN=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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